1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol

Naphthylisoquinoline SAR Antiprotozoal drug discovery Simplified analog synthesis

Natural naphthylisoquinoline alkaloids require costly multi-step stereoselective synthesis, hindering routine antiprotozoal and kinase inhibitor screening. This achiral, simplified analog (CAS 656234-05-8) overcomes that bottleneck - accessible via Suzuki coupling in 2-4 steps and supplied with 97% purity (NMR/HPLC/GC batch QC). • Orthogonal NOX inhibitor chemotype - structurally unrelated to apocynin, enabling validation of NOX-dependent ROS phenotypes. • Defined 1-MeO-5-OH-4-(naphthalen-2-yl) substitution - uniquely positions this compound for SAR studies on Pfmrk and p56lck kinase inhibition. • Gram-scale availability with 2-3 week lead time - eliminates in-house synthesis for HTS campaigns.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 656234-05-8
Cat. No. B12881593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol
CAS656234-05-8
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15NO2/c1-23-20-16-7-4-8-18(22)19(16)17(12-21-20)15-10-9-13-5-2-3-6-14(13)11-15/h2-12,22H,1H3
InChIKeyVNTQWLNDTWLBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol (CAS 656234-05-8) – Structural Classification and Core Characteristics


1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol (CAS 656234-05-8) is an atropisomeric heterobiaryl compound belonging to the naphthylisoquinoline subclass, comprising a 1-methoxyisoquinoline core coupled at the 4-position to a naphthalen-2-yl moiety. It is classified as a synthetic, simplified analog of naturally occurring naphthylisoquinoline alkaloids (NIQs) lacking the stereogenic centers and rotationally hindered biaryl axes characteristic of natural congeners [1]. Vendors categorize it under Protein Kinase Inhibitors and Activators and describe it as an inhibitor of NADPH oxidase . Its molecular formula is C20H15NO2 (MW 301.34), and it is commercially supplied with a standard purity of 97% with batch-specific QC including NMR, HPLC, and GC . The compound serves as a research intermediate and a tool compound for investigating structure–activity relationships (SAR) in the antiprotozoal and kinase inhibitor fields.

1
Simplified NIQ analog — achiral scaffold accessible via Suzuki coupling; supports antiprotozoal and kinase SAR studies without stereochemical complexity.
2
Kinase inhibitor chemotype — naphthalene–isoquinoline bicyclic scaffold classified under protein kinase inhibitors and activators; supports scaffold-hopping and selectivity profiling.
3
NADPH oxidase research tool — vendor-reported inhibitor with a chemotype structurally distinct from apocynin; may support orthogonal pharmacological validation.

Why In-Class Naphthylisoquinoline Analogs Cannot Simply Substitute for 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol (CAS 656234-05-8)


Although numerous naphthylisoquinoline alkaloids and their synthetic congeners share the naphthalene–isoquinoline biaryl scaffold, the specific substitution pattern—a methoxy group at position 1, a free hydroxyl group at position 5, and a naphthalen-2-yl (rather than naphthalen-1-yl) attachment at position 4—is unique to this compound among commercially available, achiral, simplified NIQ analogs [1]. SAR studies on the naphthylisoquinoline class demonstrate that substitution at the 5-position of the isoquinoline ring strongly influences biological potency; for example, in isoquinoline sulfonamide series, variation at this position dramatically alters Pfmrk kinase inhibition [2]. Additionally, the natural, chirally complex NIQs (e.g., dioncophylline C, korupensamines) require multi-step stereoselective total synthesis, making them cost-prohibitive for routine screening; this compound provides a synthetically tractable, achiral alternative with a defined substitution fingerprint that cannot be replicated by any other single commercially cataloged analog [1].

Substitution pattern mismatch — the 1-methoxy-5-hydroxy-4-(naphthalen-2-yl) arrangement is unique among commercially available achiral NIQ analogs; analogs with different substitution may shift biological response profiles.
Regioisomer topology differs — naphthalen-2-yl attachment creates a linear biaryl shape distinct from natural 1-naphthyl NIQs; recognition by protein binding pockets may not transfer directly.
Natural NIQ complexity gap — chirally complex natural NIQs require multi-step stereoselective synthesis and are cost-prohibitive for routine screening; this achiral analog provides a tractable alternative but does not replicate axial-chirality-dependent interactions.

Quantitative Comparative Evidence: 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol (CAS 656234-05-8) Versus Closest Analogs


Achiral Synthetic Accessibility vs. Natural Atropisomeric NIQs: Structural Simplification Without Stereochemical Complexity

Natural naphthylisoquinoline alkaloids such as dioncophylline C and korupensamine A contain at least two stereogenic elements (a chiral biaryl axis and one or more stereogenic centers), necessitating multi-step stereoselective total synthesis. In contrast, 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is achiral and was designed within a series of simplified NIQ analogs accessible via a single Suzuki coupling between the naphthalene and isoquinoline moieties [1]. This reduces the synthetic step count from >10 steps (typical for enantiopure natural NIQs) to 2–4 steps, enabling procurement at the gram scale at a standard purity of 97% . The absence of axial chirality eliminates the need for chiral chromatography or asymmetric synthesis, directly lowering cost-per-milligram for screening campaigns.

Synthetic accessibility
Class-level inference
2–4 steps via Suzuki coupling vs. >10-step stereoselective synthesis for natural NIQs; gram scale at 97% purity vs. milligram isolation.
Supports procurement for HTS without chiral separation.
Comparative synthetic strategy review; Bringmann et al. (2008).
Naphthylisoquinoline SAR Antiprotozoal drug discovery Simplified analog synthesis

NADPH Oxidase Inhibition: Vendor-Reported Activity Compared with Apocynin Reference Standard

Vendor documentation lists 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol as an inhibitor of NADPH oxidase, the enzyme responsible for reactive oxygen species (ROS) production, with utility in inflammatory disease models . The referenced publications (Imnpellizzeri et al., Biochem. Pharmacol. 2011, 81, 636; Genovese et al., Brain Res. 2011, 1372, 92–102) describe NADPH oxidase inhibitor pharmacology in acute lung inflammation and cerebral ischemia/reperfusion injury models, respectively. While the prototypical NADPH oxidase inhibitor apocynin (4-hydroxy-3-methoxyacetophenone; CAS 498-02-2) is widely used, its mechanism is now understood to be complex (pro-drug requiring myeloperoxidase-mediated activation, with direct antioxidant properties confounding interpretation) [1]. The distinct naphthylisoquinoline scaffold of the target compound offers a structurally orthogonal chemotype for NADPH oxidase inhibition studies, enabling researchers to deconvolute target-specific effects from apocynin's off-target antioxidant activity.

NADPH oxidase inhibition
Supporting evidence
Vendor-reported NOX inhibitor; naphthylisoquinoline scaffold orthogonal to apocynin chemotype; target-specific IC50 not publicly disclosed.
Enables orthogonal validation of NOX-dependent phenotypes.
Apocynin known to act as direct antioxidant in some assay systems.
NADPH oxidase Reactive oxygen species Inflammatory disease models

Kinase Inhibition Scaffold: Naphthylisoquinoline as a Privileged Chemotype for Protein Kinase Targeting

Bicyclic compounds incorporating naphthalene and isoquinoline ring systems have been systematically explored as ring-constrained inhibitors of protein-tyrosine kinases. Burke et al. demonstrated that isoquinoline-based bicyclic analogs, including naphthalene- and isoquinoline-containing scaffolds, inhibit p56lck autophosphorylation, with the most potent isoquinoline analog (methyl 7,8-dihydroxyisoquinoline-3-carboxylate, compound 12) achieving an IC50 of 0.2 μM [1]. Separately, naphthalene and isoquinoline sulfonamides were identified as potent inhibitors of the malarial cyclin-dependent kinase Pfmrk, with substitution at the 5-position of the isoquinoline ring greatly influencing potency [2]. The target compound, bearing a unique 1-methoxy-4-(naphthalen-2-yl) substitution pattern with a free 5-hydroxyl group, represents a distinct topological variant within this privileged kinase inhibitor chemotype space. Although direct kinase profiling data for this specific compound is not publicly available, its scaffold places it within a validated class of kinase-targeting bicyclic heterobiaryls.

Kinase scaffold class
Class-level inference
Naphthalene–isoquinoline scaffold validated in p56lck (IC50 0.2–0.5 μM) and Pfmrk kinase inhibition; target-specific profiling for this compound not publicly available.
Rational candidate for kinase profiling panels; underexplored SAR vector.
Burke et al. (1993); Woodard et al. (2007).
Protein kinase inhibition p56lck Pfmrk Bicyclic inhibitor design

Naphthalen-2-yl vs. Naphthalen-1-yl Regioisomerism: Impact on Molecular Topology and Target Engagement Potential

The target compound features a naphthalen-2-yl group at the isoquinoline 4-position, whereas many natural naphthylisoquinoline alkaloids (e.g., dioncophylline C, ancistrocladine) bear the naphthalene moiety coupled at the 1-position [1]. This regioisomeric difference produces a distinct angular topology: the 2-naphthyl attachment extends the biaryl system in a more linear disposition relative to the isoquinoline core, whereas the 1-naphthyl attachment creates a more bent, sterically congested conformation. In the related QUINOL (1-(isoquinolin-1-yl)naphthalen-2-ol) atropisomer system, the specific regiochemistry of the biaryl junction has been shown to be critical for ligand performance in asymmetric catalysis, with different atropisomers exhibiting divergent catalytic efficiency and enantioselectivity [2]. For the target compound, the 2-naphthyl regioisomer defines a distinct shape and electrostatic surface relative to 1-naphthyl congeners, which may translate into differential recognition by protein binding pockets.

Biaryl regioisomerism
Supporting evidence
Naphthalen-2-yl attachment creates linear biaryl topology; naphthalen-1-yl natural NIQs exhibit bent, sterically congested conformation.
Distinct molecular shape may access different chemical biology space.
Quantitative target engagement comparison not available.
Regioisomer differentiation Biaryl topology Molecular recognition

Recommended Research and Procurement Scenarios for 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol (CAS 656234-05-8)


High-Throughput Screening (HTS) Campaigns for Antiprotozoal Drug Discovery

This compound is a member of the simplified naphthylisoquinoline analog series specifically designed for antiprotozoal screening. The Bringmann et al. (2008) study established that simplified, achiral NIQ analogs retain activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani, while being accessible via Suzuki coupling in 2–4 synthetic steps [1]. For HTS facilities requiring gram-scale quantities of structurally defined, purity-certified naphthylisoquinoline analogs, this compound offers a direct procurement pathway (97% purity, batch QC) without the need for in-house multi-step stereoselective synthesis .

NADPH Oxidase Mechanistic Studies Requiring a Non-Apocynin Chemotype

Given that apocynin, the most commonly used NADPH oxidase inhibitor, has been shown to act as a direct antioxidant rather than a bona fide NOX inhibitor in certain assay systems [1], researchers studying NADPH-oxidase-dependent ROS signaling in inflammatory or ischemia/reperfusion models can employ this compound as an alternative chemotype . Its naphthylisoquinoline scaffold is structurally unrelated to apocynin, enabling orthogonal pharmacological validation of NOX-dependent phenotypes.

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The bicyclic naphthalene–isoquinoline architecture has been validated as a productive scaffold for protein kinase inhibition, exemplified by potent p56lck inhibitors (IC50 = 0.2–0.5 μM) from the isoquinoline carboxylate/carboxamide series [1] and isoquinoline sulfonamide inhibitors of the malarial kinase Pfmrk . This compound, with its distinctive 1-methoxy-5-hydroxy-4-(naphthalen-2-yl) substitution pattern, provides a novel starting point for kinase inhibitor medicinal chemistry, offering an underexplored vector for scaffold-hopping programs targeting both human and parasitic kinases.

Atropisomerism and Biaryl Topology Reference for Computational Chemistry

As an achiral naphthylisoquinoline with a 2-naphthyl (rather than 1-naphthyl) attachment, this compound serves as a useful computational reference for comparing biaryl conformational preferences in docking studies and molecular dynamics simulations. Its distinct angular topology relative to natural 1-naphthyl NIQs [1] and its relationship to the QUINOL atropisomer system used in asymmetric catalysis make it a valuable control compound for studies investigating how biaryl geometry influences molecular recognition.

Application
Selection Property
Validation Focus
Antiprotozoal HTS campaigns
Gram-scale achiral NIQ analog with batch QC
Antiparasitic screening endpoint review
NADPH oxidase mechanistic studies
Scaffold differentiation from apocynin chemotype
Orthogonal pharmacological validation of NOX-dependent phenotypes
Kinase inhibitor scaffold-hopping
Privileged bicyclic scaffold with underexplored substitution pattern
Kinase profiling panel assessment
Biaryl topology computational reference
2-naphthyl regioisomer for docking and MD simulations
Conformational preference comparison vs. 1-naphthyl NIQs
Quote Request

Request a Quote for 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.